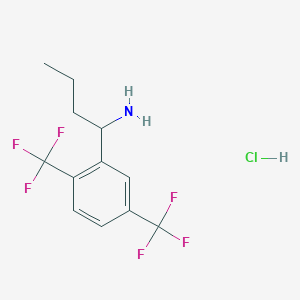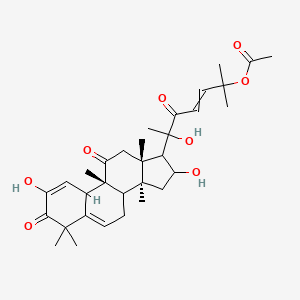
alpha-Elaterin;alpha-Elaterine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cucurbitacin E is a biochemical compound belonging to the family of cucurbitacins, which are highly oxidated steroids consisting of tetracyclic triterpenes. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and cucumbers . Cucurbitacin E has garnered significant attention due to its potential biological effects, including anti-inflammatory, antioxidant, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Cucurbitacin E can be synthesized through various chemical routes. One common method involves the extraction from Cucumis sativus L. (cucumber) using high-performance thin-layer chromatography (HPTLC). The mobile phase typically consists of petroleum ether, ethyl acetate, and formic acid in a ratio of 40:60:0.5 (V/V) . The compound is then analyzed densitometrically at an absorbance wavelength of 254 nm .
Industrial Production Methods
Industrial production of cucurbitacin E often involves large-scale extraction from natural sources, such as cucumbers and other Cucurbitaceae plants. The extraction process is optimized to ensure high yield and purity of the compound. Advanced chromatographic techniques, such as HPTLC, are employed to separate and quantify cucurbitacin E from other phytoconstituents .
化学反応の分析
Types of Reactions
Cucurbitacin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-). These reactions can occur under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cucurbitacin E can lead to the formation of more oxidized derivatives, while reduction can yield less oxidized forms .
科学的研究の応用
Cucurbitacin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, cucurbitacin E is used as a model compound for studying the reactivity of tetracyclic triterpenes. Its unique structure makes it an ideal candidate for investigating various chemical reactions and mechanisms.
Biology
In biological research, cucurbitacin E is studied for its effects on cellular processes. It has been shown to inhibit cell proliferation, disrupt actin polymerization, and induce apoptosis in cancer cells .
Medicine
Cucurbitacin E is being investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders . Its ability to selectively increase the chemosensitivity of cancer cells to anti-cancer drugs makes it a promising candidate for combination therapies .
Industry
In the industrial sector, cucurbitacin E is used in the development of pharmaceuticals and nutraceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in health supplements and functional foods .
作用機序
Cucurbitacin E exerts its effects through multiple molecular targets and pathways. It selectively increases the chemosensitivity of nutrient receptors on or inside cancer cells to anti-cancer drug molecules. This decreases the binding of nutrients to cancer cells, inhibiting their growth and leading to selective cell death . Additionally, cucurbitacin E inhibits inflammatory responses by downregulating the expression of cyclooxygenase-2 (COX-2) and reducing the production of nitric oxide .
類似化合物との比較
Cucurbitacin E is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, cucurbitacin D, cucurbitacin I, and cucurbitacin Q . While all these compounds share a similar tetracyclic triterpene structure, they differ in their acetylation patterns and hydroxyl groups . Cucurbitacin E is unique in its ability to selectively increase the chemosensitivity of cancer cells, making it particularly valuable in cancer research and therapy .
List of Similar Compounds
- Cucurbitacin B
- Cucurbitacin D
- Cucurbitacin I
- Cucurbitacin Q
Conclusion
Cucurbitacin E is a highly oxidated steroid with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable compound for studying chemical reactions, cellular processes, and therapeutic applications. Continued research on cucurbitacin E and its related compounds will likely yield new insights and advancements in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C32H44O8 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/t19?,21?,22?,25?,29-,30+,31-,32-/m0/s1 |
InChIキー |
NDYMQXYDSVBNLL-LSEWVSFVSA-N |
異性体SMILES |
CC(=O)OC(C)(C)C=CC(=O)[C@@](C)(C1C(C[C@@]2([C@@]1(CC(=O)[C@@]3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
正規SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


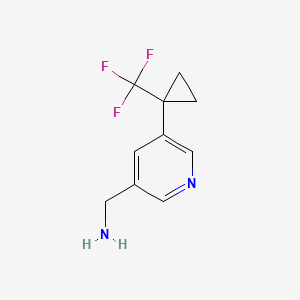
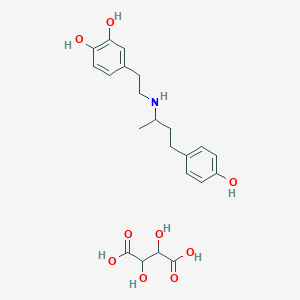
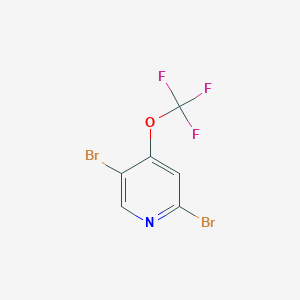
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)
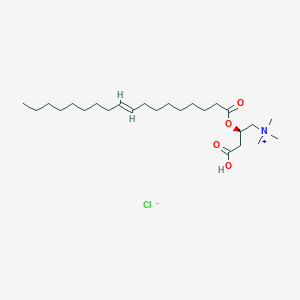
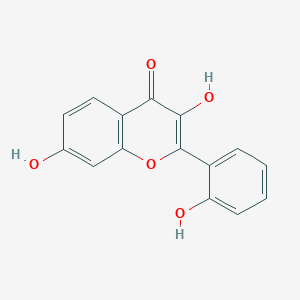
![(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B14802026.png)
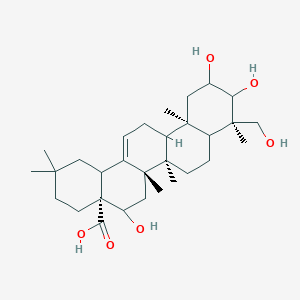
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
